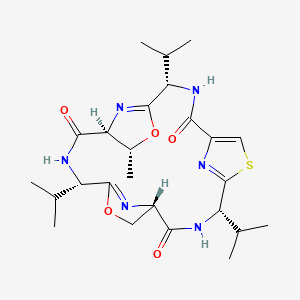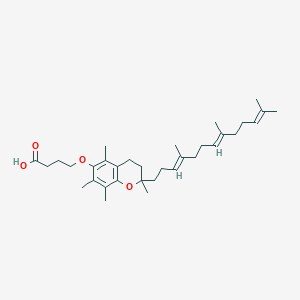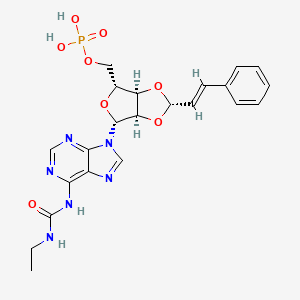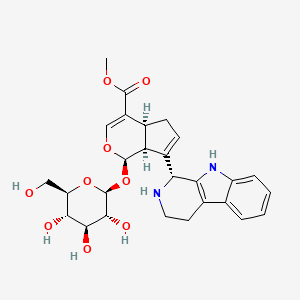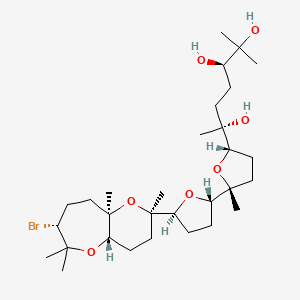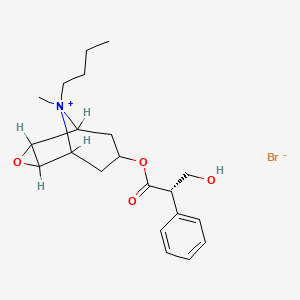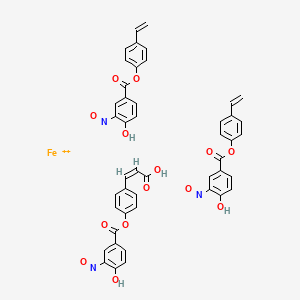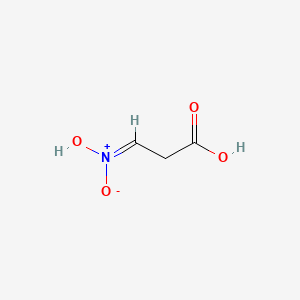
3-aci-Nitropropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-aci-nitropropanoic acid is an aci-nitro compound resulting from the tautomerisation of the nitro group of 3-nitropropanoic acid. It is a conjugate acid of a 3-(dioxido-lambda(5)-azanylidene)propanoate(2-) and a 3-aci-nitropropanoate. It is a tautomer of a 3-nitropropanoic acid.
Wissenschaftliche Forschungsanwendungen
Huntington's Disease Model
3-Nitropropionic acid (3-NP) is extensively used to create experimental models of Huntington's disease (HD) in animals. Researchers have used 3-NP to induce HD-like symptoms in rats, providing insights into neurotoxicity mechanisms and potential therapeutic interventions. For instance, studies have found that 3-NP induced significant HD-like symptoms in rats, including reduced locomotor activity, body weight, grip strength, and oxidative defense. This has led to the exploration of protective effects of various compounds against 3-NP induced neurotoxicity (Kumar & Kumar, 2010).
Antimycobacterial Properties
Blood-Brain Barrier Disruption Study
Research using 3-NP has contributed to understanding the blood-brain barrier (BBB) disruption in neurodegenerative diseases. A study demonstrated that 3-NP injection in rats resulted in significant BBB disruption in the striatum, a crucial event in the development of neurodegenerative diseases like HD (Duran-Vilaregut et al., 2009).
Bioactive Metabolic Production in Fungi
3-NP is also a subject of study in the field of biotechnology, particularly in the production of bioactive metabolites by fungi. Research on endophytic fungus Phomopsis longicolla demonstrated its ability to produce 3-NP, exploring its antimicrobial and insecticidal activity. This underlines the significance of 3-NP in the biotechnological properties of endophytic fungi (Flores et al., 2013).
Eigenschaften
Produktname |
3-aci-Nitropropionic acid |
|---|---|
Molekularformel |
C3H5NO4 |
Molekulargewicht |
119.08 g/mol |
IUPAC-Name |
N,3-dihydroxy-3-oxopropan-1-imine oxide |
InChI |
InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
DCSLGQYKPBZRHI-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C=[N+](/O)\[O-])C(=O)O |
Kanonische SMILES |
C(C=[N+](O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



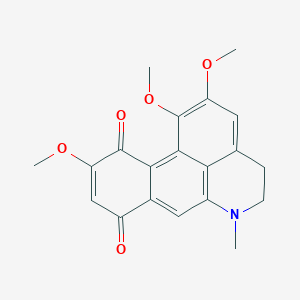
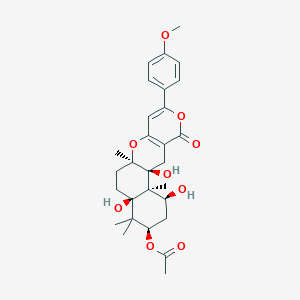

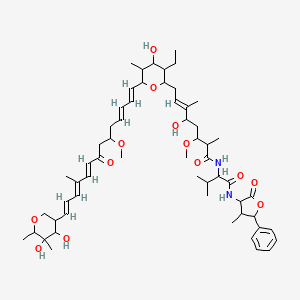
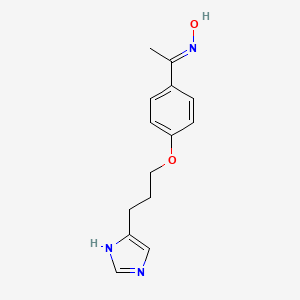
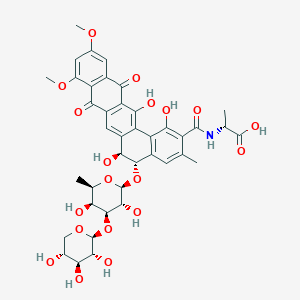
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
